1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Overview
Description
“1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” is an organic compound with the molecular formula C15H14O . It is a solid substance and its molecular weight is 210.27 . The IUPAC name for this compound is 1-(4’-methyl [1,1’-biphenyl]-4-yl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” consists of a biphenyl group (two benzene rings connected by a single bond) with a methyl group attached to one of the benzene rings and an ethanone group attached to the other . The InChI code for this compound is 1S/C15H14O/c1-11-3-5-14 (6-4-11)15-9-7-13 (8-10-15)12 (2)16/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
“1-(4’-Methyl[1,1’-biphenyl]-2-yl)ethanone” is a solid substance . It has a molecular weight of 210.28 . The storage temperature for this compound is room temperature, and it should be kept sealed in a dry place .Scientific Research Applications
Microwave-Assisted Synthesis in Organic Chemistry
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone plays a role in microwave-assisted organic synthesis. A study demonstrated its use in the Suzuki reaction, which is pivotal for creating carbon-carbon bonds in functionalized biphenyl systems. This approach is eco-friendly and efficient, leveraging microwave technology for synthesis (Soares et al., 2015).
Photophysical Properties in Analytical Chemistry
The compound's derivatives, such as 1-(4'-amino-biphenyl-4-yl)-ethanone, exhibit unique photophysical properties. For instance, a study observed a significant red-shift in fluorescence when dissolved in ethanol, providing valuable insights for analytical applications (Ghoneim, 2001).
Synthesis of Potential Anti-Cancer Agents
In pharmaceutical research, derivatives of this compound have been synthesized as potential anti-breast cancer agents. A study used it as a building block for creating thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Chemoenzymatic Synthesis in Drug Development
The compound has been used in chemoenzymatic synthesis methods for developing drug precursors, like in the case of Odanacatib, a Cathepsin K inhibitor. Researchers combined palladium-catalyzed cross-coupling with bioreduction to produce enantiomerically pure intermediates (González-Martínez et al., 2019).
Pharmaceutical Design and Synthesis
Its derivatives have been designed and synthesized for their antipsychotic properties. They have shown significant anti-dopaminergic and anti-serotonergic activity, which is crucial in the treatment of psychiatric disorders (Bhosale et al., 2014).
Material Science and Corrosion Inhibition
In material science, derivatives like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been investigated as corrosion inhibitors for mild steel. These studies are significant for industrial applications, especially in harsh chemical environments (Jawad et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-methylphenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15-6-4-3-5-14(15)12(2)16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWZRFYXRTADU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431571 | |
Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16927-79-0 | |
Record name | 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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